molecular formula C15H23NO4 B8621094 1-(2,2-Diethoxyethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid

1-(2,2-Diethoxyethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid

Cat. No.: B8621094
M. Wt: 281.35 g/mol
InChI Key: QTQQUXIFEIWWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylic acid

InChI

InChI=1S/C15H23NO4/c1-3-19-14(20-4-2)10-16-12-8-6-5-7-11(12)9-13(16)15(17)18/h9,14H,3-8,10H2,1-2H3,(H,17,18)

InChI Key

QTQQUXIFEIWWCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C2=C(CCCC2)C=C1C(=O)O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 121b (4.7 g, 15.2 mmol) in a mixed solvent of ethanol (20 mL), tetrahydrofuran (20 mL), and water (30 mL) was added sodium hydroxide (3.0 g, 75.0 mmol). The reaction was heated at 75° C. for two days and concentrated under reduced pressure. The residue was suspended in water and neutralized with diluted aqueous citric acid solution. The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic phase was concentrated under reduced pressure to afford 121c (3.32 g, 78%). MS-ESI: [M-ethanol+H]+ 236.
Name
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Yield
78%

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